Cas no 14788-32-0 (2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol)
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-tetrahydro-2-methyl-8-Isoquinolinol
- Longimammidine
- 8-Isoquinolinol,1,2,3,4-tetrahydro-2-methyl-
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- Z1255495206
- 2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLIN-8-OL
- EN300-3200916
- SCHEMBL21195968
- 14788-32-0
-
- MDL: MFCD13179346
- Inchi: 1S/C10H13NO/c1-11-6-5-8-3-2-4-10(12)9(8)7-11/h2-4,12H,5-7H2,1H3
- InChI Key: SVLXGEARAXXBSX-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1CN(C)CC2
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238813-1g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 97% | 1g |
$795 | 2021-08-04 | |
| Chemenu | CM238813-1g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-3200916-1g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95% | 1g |
$1086.0 | 2023-09-04 | |
| Enamine | EN300-3200916-5g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95% | 5g |
$3147.0 | 2023-09-04 | |
| Enamine | EN300-3200916-10g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95% | 10g |
$4667.0 | 2023-09-04 | |
| Enamine | EN300-3200916-0.05g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-3200916-0.1g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-3200916-0.25g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
| Enamine | EN300-3200916-0.5g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
| Enamine | EN300-3200916-1.0g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
14788-32-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 |
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol Related Literature
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William S. Murphy,Sompong Wattanasin Chem. Soc. Rev. 1983 12 213
Additional information on 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Comprehensive Overview of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (CAS No. 14788-32-0): Properties, Applications, and Research Insights
2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (CAS No. 14788-32-0) is a structurally unique organic compound belonging to the tetrahydroisoquinoline family. This heterocyclic scaffold has garnered significant attention in pharmaceutical and biochemical research due to its versatile pharmacological potential. The compound features a methyl group at the 2-position and a hydroxyl group at the 8-position, which contribute to its distinct chemical reactivity and biological interactions.
In recent years, the scientific community has shown growing interest in tetrahydroisoquinoline derivatives, particularly for their role in central nervous system (CNS) drug development. Researchers have explored 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol as a potential precursor for designing novel neuroprotective agents, given its structural similarity to endogenous neurotransmitters. Its CAS No. 14788-32-0 serves as a critical identifier in chemical databases, facilitating global research collaboration.
The compound's physicochemical properties have been extensively studied. With a molecular weight of 163.22 g/mol, it exhibits moderate solubility in polar solvents, making it suitable for various in vitro and in vivo studies. The presence of both basic (amine) and acidic (phenolic) functional groups allows for pH-dependent behavior, which is crucial for understanding its pharmacokinetic profile.
Current research trends highlight the compound's potential in addressing neurodegenerative disorders, a hot topic in medical chemistry. Many users searching for "tetrahydroisoquinoline neuroprotection" or "CAS 14788-32-0 applications" will find this compound relevant to their queries. Its structural motif appears in several natural alkaloids, linking it to traditional medicine approaches now being validated by modern science.
From a synthetic chemistry perspective, 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol serves as a valuable building block for more complex molecules. Recent publications describe innovative routes to its synthesis, often focusing on green chemistry principles – another trending search term among environmentally conscious researchers. The CAS No. 14788-32-0 appears frequently in patents describing improved synthetic methods with higher yields and reduced waste.
Analytical characterization of this compound typically involves advanced techniques like HPLC-MS and NMR spectroscopy. These methods confirm the purity and structural integrity critical for research applications. Many laboratory professionals search for "CAS 14788-32-0 characterization data" when planning experiments, underscoring the need for detailed technical information.
In material science, derivatives of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol have shown promise in developing functional materials. Its aromatic system and hydrogen-bonding capabilities make it interesting for designing molecular sensors or organic electronic components – areas receiving increased attention in sustainable technology development.
The safety profile of CAS No. 14788-32-0 has been documented in several regulatory databases. While not classified as hazardous under standard conditions, proper laboratory handling protocols should always be followed, as with all research chemicals. This aligns with frequent searches for "chemical safety data sheets" among laboratory personnel.
Future research directions may explore the compound's potential in precision medicine applications, particularly regarding its structure-activity relationships. The growing field of computational chemistry enables virtual screening of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol derivatives, accelerating drug discovery processes – a topic generating numerous scholarly publications and patent applications.
For researchers investigating small molecule therapeutics, this compound represents an intriguing case study in medicinal chemistry optimization. Its balanced lipophilicity and molecular weight fall within desirable ranges for blood-brain barrier penetration, explaining its prominence in CNS drug discovery programs worldwide.
Commercial availability of CAS No. 14788-32-0 through specialty chemical suppliers has increased in recent years, reflecting rising demand. Product listings often highlight its high purity grade (>98%) suitable for rigorous research applications. Procurement specialists frequently search for "2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol supplier" when sourcing this material.
In summary, 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (CAS No. 14788-32-0) represents a multifaceted compound with significant potential across pharmaceutical development, material science, and biochemical research. Its unique structural features continue to inspire innovative applications, making it a subject of ongoing scientific exploration and a valuable entry in chemical research databases.
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